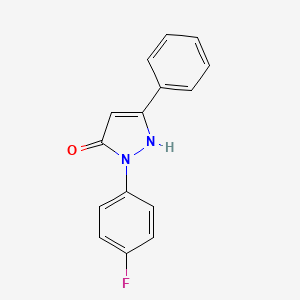

![molecular formula C17H13ClN2OS B5723134 N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)

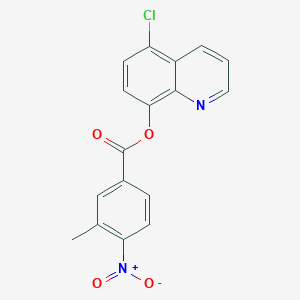

N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide involves complex chemical reactions that build its unique structure. Although the specific details of synthesizing this exact compound were not directly found, related studies involve the synthesis of analogous compounds. These processes typically involve the reaction of chlorophenyl and phenyl derivatives with thiazolyl compounds under specific conditions to form the desired acetamide derivatives through condensation reactions (Boechat et al., 2011).

Molecular Structure Analysis

The molecular structure of closely related compounds showcases a near "V" shaped configuration, with various intermolecular interactions such as hydrogen bonds and π interactions contributing to the stability and 3-D array formation of the molecules. The exact angles between the aromatic planes and the nature of these interactions play a critical role in defining the molecular geometry and its potential interaction with biological molecules or other chemical substrates (Boechat et al., 2011).

Chemical Reactions and Properties

N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide can participate in a variety of chemical reactions due to its functional groups. While specific reactions of this compound were not detailed, acetamide derivatives are known for their ability to undergo nucleophilic substitution reactions, condensation with aldehydes and ketones, and cyclization reactions that form heterocyclic compounds. These reactions can significantly alter the physical and chemical properties of the compound, making it suitable for a wide range of applications (Saravanan et al., 2016).

Physical Properties Analysis

The physical properties of N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in various solvents and conditions. While specific data on this compound were not found, related studies indicate that the crystal structure and solubility are influenced by the presence of chlorophenyl and thiazolyl groups, which may engage in hydrogen bonding and van der Waals interactions, affecting the compound's physical state and solubility (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its functional groups, which include the acetamide moiety, chlorophenyl ring, and thiazolyl ring. These groups contribute to the compound's reactivity, including its acid-base behavior, nucleophilicity, and electrophilicity. The acetamide group, in particular, is important for its reactivity towards hydrolysis, offering pathways to further modify the compound through chemical synthesis (Salian et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c1-11(21)19-17-15(12-5-3-2-4-6-12)20-16(22-17)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXPADJNZXDMOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796102 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)

![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)

![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)

![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)

![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)